PF-04457845

概要

科学的研究の応用

PF-04457845 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of FAAH and its effects on endocannabinoid signaling.

Biology: Investigated for its role in modulating physiological processes such as pain, mood, and appetite.

Medicine: Explored as a potential therapeutic agent for conditions such as pain, inflammation, and post-traumatic stress disorder (PTSD).

Industry: Utilized in the development of new pharmaceuticals targeting the endocannabinoid system .

作用機序

PF-04457845は、FAAH酵素を阻害することで作用を発揮します。この阻害は、アナンダミドなどのエンドカンナビノイドの分解を防ぎ、これらのシグナル伝達分子のレベルの上昇につながります。エンドカンナビノイドのレベルの上昇は、さまざまな生理学的プロセスに関与するカンナビノイド受容体の活性化を強化します。 この化合物は、共有結合阻害剤として作用し、FAAHの活性部位に安定な結合を形成し、その活性を阻害します .

生化学分析

Biochemical Properties

PF-04457845 plays a significant role in biochemical reactions as it inhibits FAAH, the principal enzyme involved in the degradation of the endocannabinoid anandamide . It is a covalent inhibitor that carbamylates FAAH’s serine nucleophile . This interaction with FAAH leads to an increase in the concentration of endocannabinoids, signaling lipids that play a crucial role in various physiological processes .

Cellular Effects

The effects of this compound on cells are primarily due to its ability to inhibit FAAH and thereby increase the levels of endocannabinoids. This can influence various cellular processes, including cell signaling pathways and gene expression . For instance, in the context of cannabis withdrawal and dependence, treatment with this compound was associated with reduced symptoms of cannabis withdrawal .

Molecular Mechanism

This compound exerts its effects at the molecular level through a covalent, irreversible mechanism involving carbamylation of the active-site serine nucleophile of FAAH . This results in the inhibition of FAAH, leading to an increase in the levels of endocannabinoids .

Temporal Effects in Laboratory Settings

This compound has shown a long duration of action. A single oral administration at 1 mg/kg showed in vivo efficacy for 24 hours, with a near-complete inhibition of FAAH activity and maximal sustained elevation of anandamide in the brain .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated potent antinociceptive effects in both inflammatory and non-inflammatory pain models, with a minimum effective dose of 0.1 mg/kg . The effects of this compound vary with different dosages, and it has been well-tolerated following single and multiple dosing to healthy volunteers .

Metabolic Pathways

This compound is involved in the endocannabinoid signaling pathway, where it inhibits the enzyme FAAH. This enzyme is responsible for the degradation of the endocannabinoid anandamide . By inhibiting FAAH, this compound increases the levels of anandamide, thereby potentiating endocannabinoid signaling .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. As a FAAH inhibitor, it is expected to localize in the same regions as the FAAH enzyme, which is an integral membrane protein .

準備方法

合成経路と反応条件

PF-04457845の合成は、ピリダジニルとピペリジン構造の核となる部分を調製することから始まる、複数の段階を伴います。重要な段階には以下が含まれます。

ピリダジニル核の形成: これは、適切な出発物質を特定の条件下で反応させてピリダジニル環を形成することを伴います。

トリフルオロメチル基の付加:

カップリング反応: ピリダジニルとピペリジン構造は、パラジウム触媒などの試薬を使用してカップリングされ、最終的な化合物が形成されます

工業的生産方法

This compoundの工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。重要な考慮事項には以下が含まれます。

反応温度と圧力: これらのパラメータは、収率を最大限に引き出すために慎重に制御されます。

化学反応の分析

反応の種類

PF-04457845は、次を含むいくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。

還元: 還元反応は、化合物の官能基を修飾するために使用できます。

一般的な試薬と条件

酸化剤: 過酸化水素や過マンガン酸カリウムなどの試薬が、酸化反応に使用されます。

還元剤: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムは、還元反応によく使用されます。

主要な生成物

これらの反応によって生成される主要な生成物には、修飾された官能基を持つthis compoundのさまざまな誘導体があり、これらはさらなる研究開発に使用できます .

科学研究への応用

This compoundは、次を含む、幅広い科学研究への応用を持っています。

化学: FAAHの阻害とエンドカンナビノイドシグナル伝達への影響を研究するためのツール化合物として使用されます。

生物学: 痛み、気分、食欲などの生理学的プロセスの調節における役割について調査されています。

医学: 痛み、炎症、外傷後ストレス障害(PTSD)などの状態に対する潜在的な治療薬として探求されています。

類似化合物との比較

PF-04457845は、他の類似化合物と比較して、FAAHに対する高効力と選択性において独特です。類似の化合物には以下が含まれます。

URB-597: 別のFAAH阻害剤ですが、効力と選択性のプロファイルが異なります。

LY-2183240: 他の酵素に対するより幅広い活性を持つ、選択性の低いFAAH阻害剤。

BIA 10-2474: FAAHに対する同様の阻害効果を持つ化合物ですが、臨床試験で深刻な副作用が報告されています

This compoundは、その優れた選択性とin vivo有効性により際立っており、さらなる開発と研究のための有望な候補となっています .

特性

IUPAC Name |

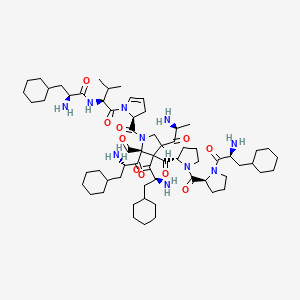

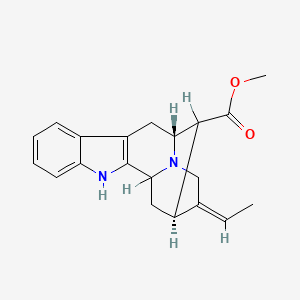

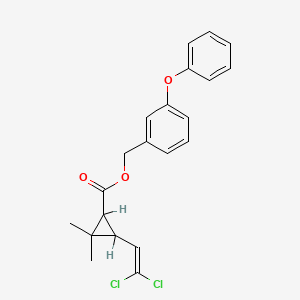

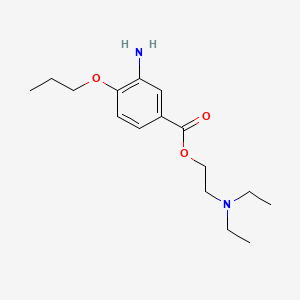

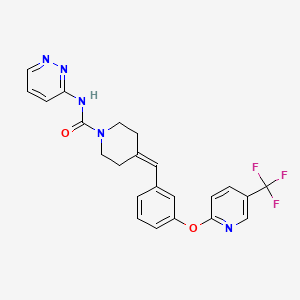

N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N5O2/c24-23(25,26)18-6-7-21(27-15-18)33-19-4-1-3-17(14-19)13-16-8-11-31(12-9-16)22(32)29-20-5-2-10-28-30-20/h1-7,10,13-15H,8-9,11-12H2,(H,29,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATCTBJIJJEPHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=NN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00144539 | |

| Record name | PF-04457845 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020315-31-4 | |

| Record name | PF 04457845 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020315-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PF-04457845 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020315314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-04457845 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12012 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-04457845 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-04457845 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4C81M8YYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。